molecular formula C20H21ClN4O B4501766 3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide

3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B4501766
M. Wt: 368.9 g/mol
InChI Key: OSOHVPRPBRXDDJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4O and its molecular weight is 368.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.1403890 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

One application involves the synthesis of carboxamide derivatives, including structures related to the compound of interest, and their testing for cytotoxic activity against various cancer cell lines. For instance, derivatives have shown potent cytotoxic effects, with some compounds demonstrating inhibitory properties at concentrations less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. In vivo tests against colon tumors in mice indicated curative potential for certain derivatives (Deady et al., 2003).

Antimicrobial and Anticancer Agents

Another area of research focuses on the compound's derivatives as antimicrobial and anticancer agents. Synthesized derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate were evaluated for in vitro antimicrobial activity and demonstrated notable efficacy. Furthermore, some compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, showcasing the potential for developing new therapeutic agents (Hafez et al., 2016).

Synthesis and Biological Evaluation

Research also extends to the synthesis of novel pyrazolopyrimidines derivatives, assessing their potential as anticancer and anti-5-lipoxygenase agents. This exploration includes the development of compounds that show significant cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).

Antitumor Activities

Further studies have synthesized and investigated the antitumor activities of derivatives, such as 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide. These compounds have been designed based on the structural framework of pyrazolo pyrimidine, which possesses antitumor activity. The synthesized compounds displayed promising antitumor effects in vivo, highlighting the therapeutic potential of such derivatives (Xin, 2012).

Properties

IUPAC Name

5-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-24(2)13-12-22-20(26)19-14-18(15-8-10-16(21)11-9-15)23-25(19)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOHVPRPBRXDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.